molecular formula C22H23FN6O3S B12206349 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12206349
M. Wt: 470.5 g/mol
InChI Key: NZSXOMMSNJTPMN-UHFFFAOYSA-N
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Description

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a thiadiazole moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate.

    Formation of the Thiadiazole Moiety: The thiadiazole ring is formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.

    Final Coupling and Functionalization: The final step involves coupling the piperazine-quinoline intermediate with the thiadiazole moiety under suitable reaction conditions, followed by acetylation to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the thiadiazole moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to identify new therapeutic agents.

Medicine

In medicine, the compound may exhibit antimicrobial, antiviral, or anticancer activities. Its ability to interact with specific molecular targets can be harnessed to develop new treatments for various diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the cyclopropyl group, fluoro substituent, and thiadiazole moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications.

Properties

Molecular Formula

C22H23FN6O3S

Molecular Weight

470.5 g/mol

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxoquinoline-3-carboxamide

InChI

InChI=1S/C22H23FN6O3S/c1-12-25-26-22(33-12)24-21(32)16-11-29(14-3-4-14)18-10-19(17(23)9-15(18)20(16)31)28-7-5-27(6-8-28)13(2)30/h9-11,14H,3-8H2,1-2H3,(H,24,26,32)

InChI Key

NZSXOMMSNJTPMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5

Origin of Product

United States

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